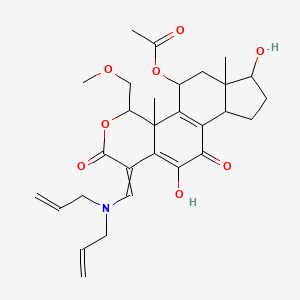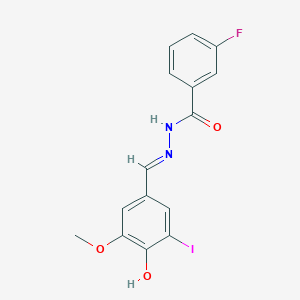
Endosidin 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endosidin 2 (ES2) is a cell-permeable benzylidene-benzohydrazide . It binds to the exocyst component of the 70 kDa (EXO70) subunit of the exocyst complex with a Kd of 253 μM . ES2 inhibits exocytosis and endosomal recycling in both plant and human cells and enhances plant vacuolar trafficking . It is a valuable tool for the study of exocytosis .
Chemical Reactions Analysis
Endosidin 2 has been found to affect the trafficking routes of both newly synthesized and endocytic pools of PIN-FORMED2 (PIN2) in Arabidopsis root epidermal cells . It also affects the Golgi apparatus so that stacks acquire a cup-shape and even circular shape surrounded by several vesicles .Physical And Chemical Properties Analysis
Endosidin 2 is a solid, white to off-white compound . It is soluble in DMSO at a concentration of 100 mg/mL . It has good aqueous stability .Aplicaciones Científicas De Investigación
Intracellular Trafficking of PIN-FORMED Proteins
Endosidin 2 has been found to affect the trafficking routes of both newly synthesized and endocytic pools of PIN-FORMED2 (PIN2) in Arabidopsis root epidermal cells . It accelerates the endocytosis of PIN2, leading to its aggregation in the cytoplasm and redirection of PIN2 flows to vacuoles . This results in a substantial reduction of the abundance of this protein in the plasma membrane .
Effect on Other PIN-FORMED Proteins
In addition to PIN2, Endosidin 2 also disturbs the intracellular trafficking of PIN-FORMED3 and PIN-FORMED4 . These proteins also aggregate in the cytoplasm under the influence of ES2 .
No Effect on SYT1
Interestingly, SYT1, another protein involved in intracellular trafficking, is not sensitive to ES2 treatment and does not appear either in the cytoplasmic aggregates or vacuoles .
Alteration of Golgi Apparatus
Ultrastructural analysis has revealed that ES2 affects the Golgi apparatus so that stacks acquire cup-shape and even circular shape surrounded by several vesicles . This leads to the formation of abnormally shaped Golgi stacks, stack remnants, multi-lamellar structures, separated Golgi cisterna rings, tubular structures, and vesicles .
Alteration of Plasma Membrane Protein Composition
Endosidin 2 has been shown to alter the plasma membrane protein composition in Arabidopsis roots . The abundance of 145 plasma membrane proteins was significantly reduced following short-term ES2 treatments .
Inhibition of Exocytosis
Endosidin 2 is known to target the Exo70 subunit of the exocyst complex to inhibit exocytosis in plants . This inhibition affects the delivery, stability, and internalization of proteins and lipids to the plasma membrane or extracellular space .
Role in Membrane Recycling and Autophagy
In addition to its role in exocytosis, the exocyst complex, which is targeted by ES2, is also known to participate in membrane recycling and autophagy .
Potential Applications in Studying Plant Cell Biology
Given its effects on intracellular trafficking, exocytosis, and membrane recycling, Endosidin 2 has potential applications in studying various aspects of plant cell biology .
Direcciones Futuras
Endosidin 2 is a valuable tool for the study of exocytosis . Future research could focus on quantifying the localization of fluorescent-tagged SCD1/2 and SNAREs following ES2 treatment . It would also be interesting to quantify the association of exocyst subunits with other components of the exocytosis machinery through high spatial-temporal resolution live-cell imaging of double marker lines .
Propiedades
IUPAC Name |
3-fluoro-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADDCURKKFTFW-QGMBQPNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FIN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endosidin 2 | |
Q & A
Q1: How does Endosidin 2 interact with its target and what are the downstream effects?
A: Endosidin 2 specifically targets the Exo70 subunit of the exocyst complex [, ]. This interaction disrupts the final stages of exocytosis, the process by which cells transport molecules outside their membrane-bound compartments [, ]. As a result, Endosidin 2 treatment leads to a dose-dependent inhibition of exocytosis, affecting various cellular processes that rely on this mechanism, including polarized cell growth and cell wall deposition [, ].
Q2: How does Endosidin 2 affect the trafficking of proteins like PIN-FORMED2 (PIN2)?
A: Research indicates that Endosidin 2 significantly alters the trafficking routes of both newly synthesized and endocytosed PIN2 in Arabidopsis root cells []. Upon treatment, PIN2 accumulates in distinct patches within the cytoplasm, which eventually merge into larger aggregates colocalized with endocytic tracer FM4-64. These aggregates suggest disruptions in normal PIN2 trafficking. Additionally, Endosidin 2 accelerates PIN2 endocytosis and redirects its flow towards vacuoles for degradation. This ultimately reduces the abundance of PIN2 at the plasma membrane, likely impacting auxin transport and plant development [].
Q3: Beyond plants, what is the role of Endosidin 2 in mammalian cells?
A: Studies demonstrate that the exocyst complex, the target of Endosidin 2, plays a crucial role in insulin-stimulated glucose uptake in skeletal muscle cells []. Specifically, the exocyst is involved in the trafficking and delivery of the glucose transporter GLUT4 to the plasma membrane upon insulin signaling []. Endosidin 2 treatment, by inhibiting the exocyst, was found to impair this GLUT4 translocation, subsequently hindering glucose uptake in response to insulin []. This finding underscores the potential of Endosidin 2 as a tool to investigate insulin resistance and related metabolic disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


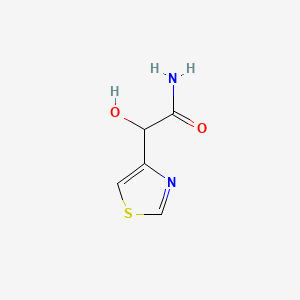
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
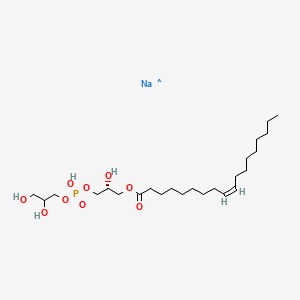
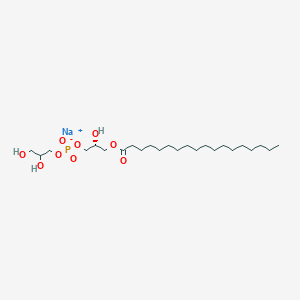

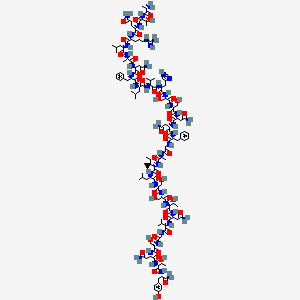
![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)



